Welcome to the BenchChem Online Store!
molecular formula C10H7BrN4S B2618048 2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 1071455-03-2

2-Thiazolamine, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No. B2618048
M. Wt: 295.16
InChI Key: OIHVNHRMRIRPFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08242280B2

Procedure details

A mixture of 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone (0.5 g, 1.6 mmol), thiourea (180 mg, 2.4 mmol) in ethanol (15 ml) were stirred at 100° C. under nitrogen overnight. Solvent was removed and the crude was titurated with DCM, filtered, and washed with more DCM afforded 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-thiazol-2-ylamine (114 mg, 24% yield). 1H NMR (500 MHz, DMSO-d6) δ 7.21 (s, 1H), 8.15 (s, 1H), 8.42 (s, 1H), 8.58 (s, 1H), 8.98 (s, 2H), 12.42 (s, 1H). MS: m/z 295.0 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[C:13]2[C:8](=[N:9][CH:10]=[C:11]([Br:14])[CH:12]=2)[NH:7][CH:6]=1)=O.[NH2:15][C:16]([NH2:18])=[S:17]>C(O)C>[Br:14][C:11]1[CH:12]=[C:13]2[C:5]([C:3]3[S:17][C:16]([NH2:18])=[N:15][CH:2]=3)=[CH:6][NH:7][C:8]2=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrCC(=O)C1=CNC2=NC=C(C=C21)Br
Name
Quantity
180 mg
Type
reactant
Smiles
NC(=S)N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
were stirred at 100° C. under nitrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with more DCM

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)NC=C2C2=CN=C(S2)N
Measurements
Type Value Analysis
AMOUNT: MASS 114 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.